Molecular Weight and Lipophilicity (XLogP3) Distinguish N1-Difluoromethyl Regioisomer from 3-Difluoromethyl-1-methyl Analog
1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride exhibits a molecular weight of 180.54 g/mol and an XLogP3 of 1.6, whereas the widely used comparator 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8) possesses a molecular weight of 194.57 g/mol and an XLogP3 of 1.4 . The 14 Da lower molecular weight and higher computed lipophilicity (ΔXLogP3 = +0.2) of the N1-difluoromethyl isomer reflect its more compact structure and altered polarity distribution, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior of final drug candidates.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 180.54 g/mol; XLogP3 = 1.6 |
| Comparator Or Baseline | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride; MW = 194.57 g/mol; XLogP3 = 1.4 |
| Quantified Difference | ΔMW = -14.03 g/mol (-7.2%); ΔXLogP3 = +0.2 |
| Conditions | Predicted values based on standardized computational models (XLogP3) and elemental composition |
Why This Matters
Lower molecular weight and higher lipophilicity can enhance passive diffusion and central nervous system penetration, making this isomer preferable for certain CNS-targeted programs.
